![molecular formula C7H7N3 B3077981 1-Methyl-1H-pyrazolo[4,3-B]pyridine CAS No. 1049730-78-0](/img/structure/B3077981.png)
1-Methyl-1H-pyrazolo[4,3-B]pyridine
Overview
Description
1-Methyl-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
1-Methyl-1H-pyrazolo[4,3-B]pyridine is a novel small-molecule inhibitor that primarily targets the PD-1/PD-L1 interaction . The PD-1/PD-L1 pathway is a promising target for tumor immunotherapy .
Mode of Action
The compound interacts with its targets by inhibiting the PD-1/PD-L1 interaction . This interaction is crucial for the immune system’s response to cancer cells. By inhibiting this interaction, this compound can enhance the immune system’s ability to recognize and destroy cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PD-1/PD-L1 signaling pathway . This pathway plays a critical role in the immune system’s ability to distinguish between normal cells and cancer cells. By inhibiting this pathway, the compound can potentially enhance the immune system’s response to cancer .
Result of Action
The inhibition of the PD-1/PD-L1 interaction by this compound can result in enhanced immune response against cancer cells . This can potentially lead to the destruction of cancer cells and a reduction in tumor size .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazolo[4,3-B]pyridine can be synthesized through several methods. One common approach involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. The reaction conditions typically include the use of a base such as sodium hydroxide in a solvent like methanol or water .
Industrial Production Methods: Industrial production of this compound often involves multicomponent reactions and microwave-assisted synthesis. These methods are preferred due to their efficiency and ability to produce high yields. For example, the condensation of isatin, 5-aminopyrazole, and active CH compounds in a green solvent like choline chloride and lactic acid has been reported .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazolo[4,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace hydrogen atoms on the pyrazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of pyrazolopyridine N-oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Scientific Research Applications
1-Methyl-1H-pyrazolo[4,3-B]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties.
Comparison with Similar Compounds
1-Methyl-1H-pyrazolo[4,3-B]pyridine can be compared with other pyrazolopyridine derivatives, such as:
- 1H-pyrazolo[3,4-b]pyridine
- 1H-pyrazolo[4,3-c]pyridine
- 1H-pyrazolo[4,3-b]quinoline
These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and the substituents on the rings. The unique positioning of the methyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
1-methylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-10-7-3-2-4-8-6(7)5-9-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJMPAMZRGVCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719352 | |
| Record name | 1-Methyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049730-78-0 | |
| Record name | 1-Methyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
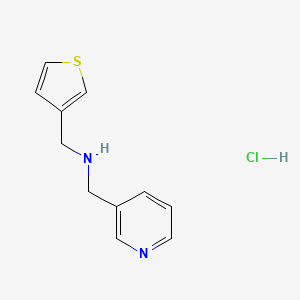
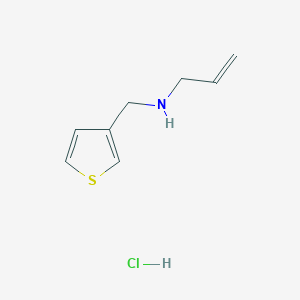
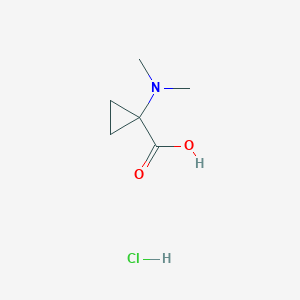


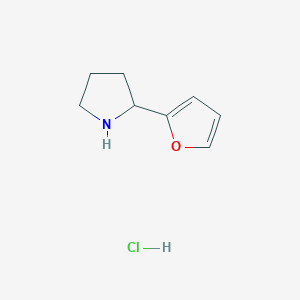
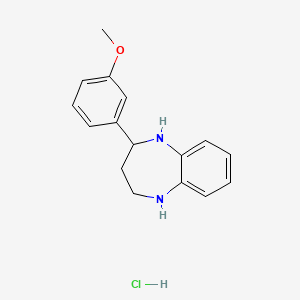


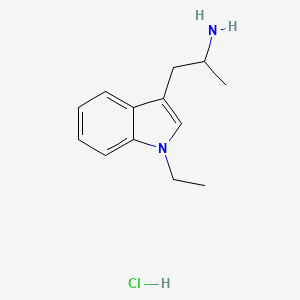
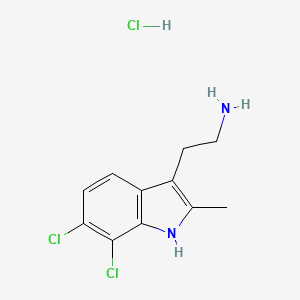
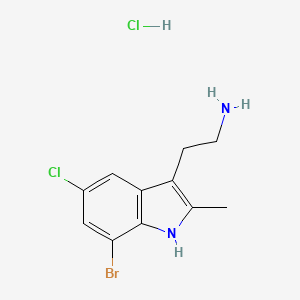

![{2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078025.png)
